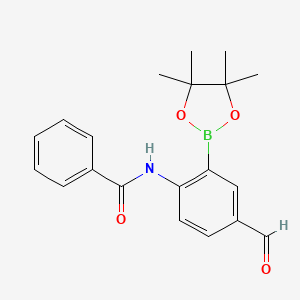
2-Benzamido-5-formylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or not applicable
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production techniques.
Chemical Reactions Analysis
As “N/A” is not a real chemical compound, it does not undergo any chemical reactions. In general, chemical compounds can undergo various types of reactions such as oxidation, reduction, substitution, and addition reactions. Common reagents and conditions used in these reactions depend on the specific compound and the desired products.
Scientific Research Applications
Since “N/A” is not a specific compound, it does not have any scientific research applications in the context of scientific research, various compounds are studied for their applications in chemistry, biology, medicine, and industry
Mechanism of Action
As “N/A” is not an actual compound, it does not have a mechanism of action. In general, the mechanism of action of a compound involves its interaction with molecular targets and pathways in biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Since “N/A” is not a real compound, there are no similar compounds to compare it with. In scientific research, comparing similar compounds can provide insights into their unique properties and potential applications. Similar compounds are often identified based on their chemical structure, functional groups, and biological activity.
Properties
Molecular Formula |
C20H22BNO4 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N-[4-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)16-12-14(13-23)10-11-17(16)22-18(24)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,22,24) |
InChI Key |
SOSOELYTBMYBKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















